3-Bromo-2-oxopropanoato de tert-butilo

Descripción general

Descripción

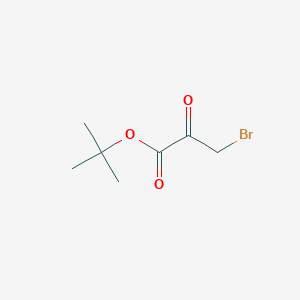

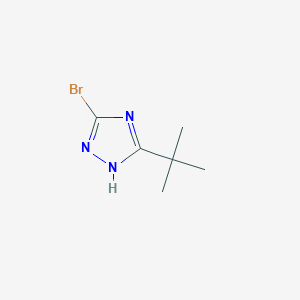

Tert-butyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C7H11BrO3 . It has a molecular weight of 223.07 and is a solid at room temperature .

Molecular Structure Analysis

The molecule features a tert-butyl group attached to a bromide substituent . The InChI code for this compound is 1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 3-bromo-2-oxopropanoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 225.6±23.0 °C at 760 mmHg . The compound has a molar refractivity of 44.0±0.3 cm3 . It has 3 H bond acceptors and 0 H bond donors .Aplicaciones Científicas De Investigación

Síntesis de derivados de éster de colesterol

El 3-Bromo-2-oxopropanoato de tert-butilo se utiliza en la síntesis de derivados de éster de colesterol, como el 12-colesteriloxi-4,7,10-trioxadodecanoato de tert-butilo. Estos derivados son importantes en el estudio del metabolismo lipídico y el papel del colesterol en las membranas biológicas .

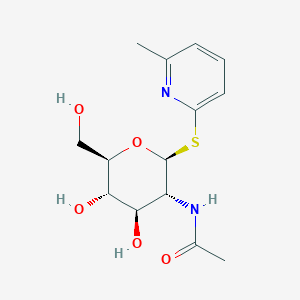

Síntesis de derivados de glucósidos

Este compuesto también se emplea en la síntesis de derivados de glucósidos como el 2-(tert-butoxicarbonil)etil 2,3,4-tri-O-acetil-1-tio-α-L-fucopiranósido. Dichos derivados son valiosos en la investigación de la química de los carbohidratos y para posibles aplicaciones terapéuticas .

Química de polímeros

En la química de polímeros, el this compound sirve como bloque de construcción para crear poliestireno con funcionalidad terminal de ácido nitrilotriacético mediante polimerización por radicales de transferencia atómica. Este proceso es crucial para producir polímeros con funcionalidades específicas de grupo terminal .

Intermedio para colorantes y productos farmacéuticos

Como compuesto intermedio, encuentra aplicación en la producción de colorantes, productos farmacéuticos y agroquímicos. Su función como agente alquilante es particularmente importante en estas industrias .

Síntesis de inhibidores de colagenasa

El compuesto juega un papel en la síntesis de inhibidores de colagenasa. Estos inhibidores se estudian por su potencial para tratar diversas enfermedades al dirigirse a las enzimas colagenasas involucradas en la degradación de tejidos .

Síntesis de compuestos orgánicos

También se utiliza en la síntesis de diversos compuestos orgánicos, incluido el éster tert-butílico del ácido (2-oxo-4-vinil-azetidin-1-il)acético, que tiene posibles aplicaciones en química medicinal .

MilliporeSigma - this compound MilliporeSigma - 3-Bromoacetato de tert-butilo ChemicalBook - 3-Bromoacetato de tert-butilo

Mecanismo De Acción

The mechanism of action of Tert-butyl 3-bromo-2-oxopropanoate is not completely understood, but it is believed to involve the formation of an intermediate bromonium ion. The bromonium ion then undergoes a nucleophilic attack by the ethyl acetoacetate, resulting in the formation of the desired product, Tert-butyl 3-bromo-2-oxopropanoate.

Biochemical and Physiological Effects

The biochemical and physiological effects of Tert-butyl 3-bromo-2-oxopropanoate have not been extensively studied. However, it is known to be a mild irritant to the skin and eyes and can cause mild respiratory irritation. It is also known to be toxic to aquatic life, so care should be taken when using it in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 3-bromo-2-oxopropanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to synthesize a variety of compounds. It is also relatively stable and has a low toxicity. However, it can be corrosive and can cause skin and eye irritation, so appropriate safety measures should be taken when using it.

Direcciones Futuras

There are a number of possible future directions for the use of Tert-butyl 3-bromo-2-oxopropanoate in scientific research. It could be used in the synthesis of more complex compounds, such as heterocyclic compounds and organometallic compounds. It could also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to better understand the mechanism of action of Tert-butyl 3-bromo-2-oxopropanoate and its biochemical and physiological effects.

Métodos De Síntesis

Tert-butyl 3-bromo-2-oxopropanoate is a relatively simple compound to synthesize. It can be synthesized from tert-butyl bromide and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane and is heated to 80°C. The reaction is completed in a few hours and yields Tert-butyl 3-bromo-2-oxopropanoate in a high yield.

Propiedades

IUPAC Name |

tert-butyl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTKVDFSOLXYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540411 | |

| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16754-73-7 | |

| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-bromo-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)